4-Cyanobenzylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of approximately 261.43 g/mol. It is characterized by the presence of a cyanobenzyl group attached to a zinc atom, which is further bonded to a bromide ion. This compound is typically utilized in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, making it valuable in the development of complex organic molecules.
The synthesis of 4-cyanobenzylzinc bromide typically involves the reaction of 4-cyanobenzyl chloride with zinc bromide in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:
4-Cyanobenzylzinc bromide finds applications primarily in:
4-Cyanobenzylzinc bromide shares similarities with other organozinc compounds, such as:
The unique feature of 4-cyanobenzylzinc bromide lies in its cyanobenzyl group, which enhances its nucleophilicity and allows for selective reactions that may not be possible with simpler organozinc reagents. This specificity makes it particularly useful in synthetic organic chemistry where precision is required.
4-Cyanobenzylzinc bromide (C$$8$$H$$6$$BrNZn) is an organozinc compound characterized by a benzyl group substituted with a cyano (–CN) moiety at the para position, bonded to a zinc atom and a bromide counterion. Its molecular weight is 261.43 g/mol, and its structure is defined by the SMILES notation N#CC1=CC=C(C=C1)C[Zn]Br
and the InChIKey OPFGYNVCSQCBCL-UHFFFAOYSA-N
. The zinc center adopts a tetrahedral geometry, with the benzyl group and bromide occupying two coordination sites, while the remaining sites are typically solvent-dependent in solution.
Key physical properties include a density of 0.956 g/mL at 25°C and a boiling point of 218.4°C at 760 mmHg. The electron-withdrawing cyano group enhances the electrophilicity of the zinc center, making the reagent highly reactive in cross-coupling reactions.
Property | Value | Source |
---|---|---|
Molecular Formula | C$$8$$H$$6$$BrNZn | |
Molecular Weight | 261.43 g/mol | |
Density | 0.956 g/mL (25°C) | |
Boiling Point | 218.4°C (760 mmHg) | |
Coordination Geometry | Tetrahedral |
The discovery of organozinc compounds dates to 1848, when Edward Frankland synthesized diethylzinc, marking the birth of organometallic chemistry. Early organozinc reagents were highly pyrophoric and difficult to handle, limiting their utility. The development of stabilized reagents began in the mid-20th century, with advancements in zinc activation techniques. For example, Rieke zinc—a highly reactive form of zinc metal—enabled the direct synthesis of functionalized organozinc bromides from aryl halides under mild conditions.
4-Cyanobenzylzinc bromide emerged as part of this evolution, particularly after the advent of the Negishi coupling in the 1970s, which showcased the efficacy of organozinc reagents in forming C–C bonds. The introduction of electron-withdrawing groups, such as –CN, further improved stability and reactivity, enabling applications in complex molecule synthesis.
Year | Development | Significance |
---|---|---|
1848 | Synthesis of diethylzinc (Frankland) | First organozinc compound |
1970s | Negishi coupling methodology | Enabled C–C bond formation via Pd catalysis |
1980s | Rieke zinc activation | Facilitated direct synthesis of RZnX |
2000s | Functionalized reagents (e.g., 4-cyanobenzylzinc bromide) | Improved stability and selectivity |
4-Cyanobenzylzinc bromide is a cornerstone in cross-coupling reactions, particularly the Negishi coupling, where it transfers the 4-cyanobenzyl group to electrophilic partners like aryl halides. Its utility stems from three key attributes:
Reagent | Substituent | Yield (%) | Reference |
---|---|---|---|
4-Cyanobenzylzinc bromide | –CN | 91 | |
4-Chlorophenylzinc bromide | –Cl | 89 | |
4-Bromophenylzinc iodide | –Br | 57 |
Applications span pharmaceuticals, agrochemicals, and materials science. For example, it has been used in the synthesis of Toll-like receptor 8 (TLR8) agonists, where the cyanobenzyl group modulates bioactivity. In materials science, its role in forming carbon–zinc bonds aids in designing metal-organic frameworks (MOFs) and quantum dot coatings.
The direct insertion of zinc metal into the carbon-bromine bond of 4-cyanobenzyl bromide represents the most widely employed synthetic approach for preparing 4-cyanobenzylzinc bromide [5] [12]. This methodology involves the oxidative addition of zinc into the benzylic carbon-halogen bond, forming the desired organozinc reagent through a single-electron transfer mechanism [41]. The reaction proceeds via an initial electron transfer from the zinc surface to the organic bromide, generating radical intermediates that subsequently couple with zinc [9].
Mechanistic studies have revealed that the insertion reaction follows first-order kinetics with respect to the organic bromide concentration [30]. The rate-determining step involves electron transfer from the zinc surface to the carbon-bromine bond, with subsequent radical coupling occurring rapidly [9]. Temperature optimization studies indicate that reactions proceed efficiently at 50-80°C, with complete conversion typically achieved within 16 hours under these conditions [34].
Parameter | Optimal Conditions | Yield Range |
---|---|---|
Temperature | 50-80°C | 82-95% |
Reaction Time | 16 hours | - |
Zinc Equivalents | 1.5-6.0 | - |
Solvent | Tetrahydrofuran | - |
The presence of functional groups, particularly the cyano substituent, influences the insertion kinetics and overall reaction efficiency [34]. Electron-withdrawing groups such as the cyano functionality enhance the electrophilicity of the benzylic carbon, facilitating the electron transfer process and improving reaction rates .
Solvent selection plays a critical role in determining the success of zinc insertion reactions with 4-cyanobenzyl bromide. Tetrahydrofuran emerges as the preferred solvent system due to its ability to coordinate with zinc centers and stabilize the resulting organometallic species [29]. The coordinating properties of tetrahydrofuran prevent aggregation of organozinc compounds and maintain solution homogeneity throughout the reaction period [15].
Comparative solvent studies demonstrate that polar aprotic solvents significantly outperform non-coordinating alternatives [9] [32]. Prior to the widespread adoption of tetrahydrofuran systems, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide were required for successful zinc insertions [32]. These solvents accelerate the oxidative addition step by stabilizing charged intermediates formed during the electron transfer process [9].
The addition of lithium chloride as a co-activator enhances both reaction rates and yields in tetrahydrofuran systems [8] [34]. Lithium chloride functions by facilitating the solubilization of organozinc intermediates from the zinc surface, preventing product inhibition and maintaining catalytic turnover [30]. Optimal lithium chloride concentrations range from 1.1 to 1.5 equivalents relative to the organic bromide substrate [34].
Solvent System | Temperature | Yield | Reaction Time |
---|---|---|---|
Tetrahydrofuran | 50°C | 95% | 16 h |
Tetrahydrofuran + Lithium Chloride | 50°C | 71% | 16 h |
Dimethyl Sulfoxide | 25°C | 85% | 8 h |
Dimethylformamide | 25°C | 80% | 12 h |
Reaction optimization studies reveal that zinc activation methods significantly impact overall efficiency [34]. Chemical activation using chlorotrimethylsilane and 1,2-dibromoethane provides superior results compared to mechanical activation alone [34]. The combination of 20 mol% chlorotrimethylsilane and 60 mol% 1,2-dibromoethane generates highly reactive zinc surfaces that readily undergo insertion with organic bromides [34].
Concentration effects demonstrate that optimal results occur when maintaining substrate concentrations around 1.0 molar in tetrahydrofuran [34]. Higher concentrations lead to increased side reactions, while lower concentrations result in reduced reaction rates due to decreased collision frequencies between reactants [10].
Industrial synthesis of 4-cyanobenzylzinc bromide employs continuous flow methodologies to overcome limitations associated with batch processing [7] [10]. Continuous reactors provide enhanced heat and mass transfer, improved safety profiles, and consistent product quality compared to traditional batch approaches [24]. These systems utilize packed beds of zinc metal through which organic halide solutions flow continuously [7].
Large-scale production systems incorporate specialized reactor designs featuring separate heating and cooling sections [24]. The heating section operates at temperatures between 60-80°C to promote zinc insertion, while the cooling section maintains temperatures of 15-25°C to stabilize the product [24]. This configuration prevents thermal decomposition of the organozinc product while ensuring complete conversion of starting materials [24].
Flow rate optimization studies indicate that liquid throughputs of 3-18 liters per hour provide optimal balance between conversion efficiency and production rates [10] [13]. Residence times ranging from 1.5 to 14 minutes achieve complete conversion with organozinc yields of 84-98% [10]. The continuous nature of these processes eliminates material accumulation risks and reduces the potential for hazardous reactions [24].
Process Parameter | Industrial Specification | Performance Metric |
---|---|---|
Liquid Throughput | 3-18 L/h | Complete conversion |
Residence Time | 1.5-14 min | 84-98% yield |
Heating Temperature | 60-80°C | Optimal insertion |
Cooling Temperature | 15-25°C | Product stability |
Zinc replenishment systems maintain consistent metal availability throughout extended production runs [7]. These automated systems monitor zinc consumption and introduce fresh metal as needed, ensuring continuous operation without interruption [37]. Quality control measures include real-time monitoring of organozinc concentrations through iodometric titration and gas chromatographic analysis [10].
Pilot-scale demonstrations have successfully validated the scalability of continuous processes, with throughputs reaching industrial relevance [10] [13]. These studies confirm that complete conversion of organic halides occurs within single reactor passages, eliminating the need for recycling unreacted starting materials [37].
Transmetalation reactions provide an alternative methodology for synthesizing 4-cyanobenzylzinc bromide through metal exchange processes [11] [16]. This approach involves the reaction of preformed organometallic reagents with zinc salts, transferring the organic group from one metal center to another [38]. The most commonly employed transmetalation involves the reaction of organolithium or organomagnesium reagents with zinc bromide or zinc chloride [15].
The transmetalation process typically proceeds through nucleophilic attack of the organometallic reagent on the zinc salt, forming the desired organozinc compound and a corresponding metal halide byproduct [16]. This methodology offers advantages in terms of functional group tolerance and reaction conditions, as it avoids the harsh conditions often required for direct zinc insertion [11]. The reaction can be performed at ambient temperatures in coordinating solvents such as tetrahydrofuran [16].
Stoichiometric considerations require careful optimization to achieve high yields in transmetalation reactions [38]. The use of 1.1 to 1.5 equivalents of the organometallic reagent relative to zinc salt provides optimal conversion while minimizing side reactions [11]. Excess organometallic reagent can lead to formation of diorganozinc species, while insufficient quantities result in incomplete conversion [38].
Recent developments in transmetalation methodology have introduced diethylzinc amylate systems for halogen-zinc exchange reactions [20]. These reagents demonstrate enhanced functional group tolerance compared to traditional organolithium or organomagnesium approaches [20]. The diethylzinc amylate system successfully performs iodine-zinc exchanges at room temperature with various functionalized substrates [20].
Transmetalation Reagent | Temperature | Yield | Functional Group Tolerance |
---|---|---|---|
Organolithium + Zinc Bromide | -78°C | 85-95% | Limited |
Organomagnesium + Zinc Chloride | 0°C | 80-90% | Moderate |
Diethylzinc Amylate | 25°C | 72-84% | High |
The mechanism of transmetalation involves initial coordination of the organometallic reagent to the zinc center, followed by transfer of the organic group and elimination of the metal halide [16]. This process requires polar coordinating solvents to stabilize the transition state and facilitate the metal exchange [11]. The presence of additional coordinating ligands can enhance the efficiency of transmetalation by increasing the electrophilicity of the zinc center [20].
Electrochemical methods offer a unique approach for generating 4-cyanobenzylzinc bromide through cathodic reduction processes [18]. These techniques involve the electrolytic generation of highly reactive zinc metal from zinc salts, followed by reaction with 4-cyanobenzyl bromide [18]. The electrogenerated zinc exhibits enhanced reactivity compared to commercial zinc metal due to its fine particle size and large surface area [18].
The electrochemical synthesis employs a divided cell configuration with a platinum cathode and zinc anode in dimethylformamide containing tetraethylammonium perchlorate as supporting electrolyte [18]. Electrolysis at constant current densities of 60 milliamperes per square centimeter at -10°C generates highly reactive zinc particles [18]. The resulting electrogenerated zinc reacts readily with organic bromides under mild conditions [18].
Mechanistic studies reveal that the electrochemical process involves cathodic reduction of zinc ions to metallic zinc, concurrent with anodic dissolution of the zinc electrode [18]. The freshly generated zinc particles possess high surface area and minimal oxide contamination, contributing to their enhanced reactivity [18]. The use of naphthalene as a mediator further increases the reactivity of electrogenerated zinc by facilitating electron transfer processes [18].
Electrochemical Parameter | Specification | Result |
---|---|---|
Current Density | 60 mA/cm² | Optimal zinc generation |
Temperature | -10°C | Enhanced reactivity |
Supporting Electrolyte | 0.1 M Et₄NClO₄ | Adequate conductivity |
Yield with Mediator | >95% | Superior performance |
The electrochemical approach demonstrates particular utility for challenging substrates that resist conventional zinc insertion methods [18]. Organic bromides that fail to react with commercial zinc metal often undergo successful insertion with electrogenerated zinc [18]. This enhanced reactivity enables the synthesis of organozinc compounds from substrates previously considered unreactive [18].
Cross-coupling applications of electrochemically prepared organozinc reagents demonstrate excellent performance in palladium-catalyzed reactions [18]. The organozinc bromides generated through electrochemical methods readily participate in Negishi coupling reactions, providing coupled products in yields ranging from 72-96% [18]. These results confirm the synthetic utility of electrochemically prepared organozinc reagents for subsequent transformations [18].